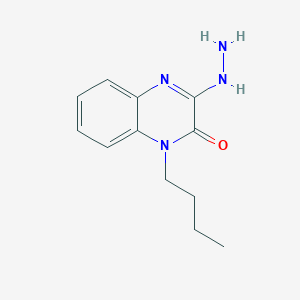

1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Description

Significance of Quinoxaline (B1680401) Scaffolds in Research

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is considered a "privileged structure" in medicinal chemistry. mdpi.commdpi.com This designation stems from the scaffold's ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Quinoxaline derivatives have been extensively investigated and have shown significant potential in various therapeutic areas. researchgate.net

The diverse biological profile of these compounds includes:

Anticancer: Many quinoxaline derivatives have demonstrated potent activity against various cancer cell lines. nih.govnih.gov Some act as kinase inhibitors, which are crucial for cell signaling pathways involved in cell proliferation and survival. ontosight.ai

Antimicrobial: The quinoxaline moiety is a core component of several antibiotics, such as echinomycin (B1671085) and levomycin. nih.gov Synthetic derivatives have also shown broad-spectrum activity against various bacterial and fungal strains. nih.gov

Antiviral: Research has highlighted the potential of quinoxaline compounds in combating viral infections, including HIV. mdpi.com

Anti-inflammatory: Certain derivatives have exhibited significant anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Other Activities: The therapeutic potential of quinoxalines extends to antidiabetic, antidepressant, antimalarial, and antitubercular applications. mdpi.comnih.gov

Beyond medicine, the unique electronic properties of the quinoxalin-2(1H)-one fragment make it a valuable component in materials science, particularly in the development of fluorescent materials, organic semiconductors, and dyes. nih.govmdpi.com The continuous exploration of this scaffold is driven by the goal of discovering novel compounds with enhanced efficacy and specificity. mdpi.comresearchgate.net

Overview of Hydrazino-Substituted Heterocycles

Hydrazine (B178648) and its derivatives, particularly hydrazones, are a fundamentally important class of compounds in organic synthesis. mdpi.com When a hydrazino (-NHNH2) or hydrazono (=N-NH-) group is incorporated into a heterocyclic ring, it often imparts significant biological activity. These functional groups are key components in numerous bioactive molecules. nih.govsemanticscholar.org

Hydrazino-substituted heterocycles are valued for several reasons:

Synthetic Versatility: The hydrazino group is a reactive handle that can be readily transformed into other functional groups or used to build more complex molecular architectures. For instance, it readily condenses with aldehydes and ketones to form stable hydrazone derivatives. mdpi.com This reactivity allows for the creation of large libraries of compounds for biological screening.

Pharmacological Importance: The inclusion of a hydrazino or hydrazone moiety is a common strategy in drug design. These groups can participate in hydrogen bonding and other interactions with biological receptors. mdpi.com Heterocycles bearing this functionality have demonstrated a wide range of activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. nih.govmdpi.com

Coordination Chemistry: The nitrogen atoms of the hydrazino group can act as ligands, coordinating with metal ions to form stable complexes, which can have applications in catalysis and materials science.

The synthesis of these compounds often involves the reaction of a suitable precursor, such as a halogenated heterocycle, with hydrazine hydrate. nih.govresearchgate.net This straightforward nucleophilic substitution provides a reliable route to access the versatile hydrazino-substituted intermediates.

Contextualization of 1-Butyl-3-hydrazinoquinoxalin-2(1H)-one within this Class

The compound this compound is a specific derivative that combines the key features of the quinoxalinone scaffold with the reactive potential of a hydrazino group. Its structure consists of three main components:

A Quinoxalin-2(1H)-one Core: This provides the foundational heterocyclic framework known for its broad biological significance.

A Butyl Group at Position 1: This N-alkylation introduces a non-polar, aliphatic chain. Such substitutions can significantly influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, and metabolic stability. The synthesis of N-alkyl quinoxalinones is typically achieved by reacting the parent quinoxalinone with an alkylating agent like dimethyl sulphate or ethyl chloroacetate (B1199739) in the presence of a base. mdpi.com

While direct and extensive research on this compound is not widely documented in published literature, its chemical nature can be understood from studies on closely related analogs. For example, the synthesis and reactivity of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one have been explored, demonstrating that the hydrazino group readily reacts with various aldehydes to form hydrazone derivatives. Similarly, the characterization of the parent 3-hydrazino quinoxalin-2(1H)-one shows distinct spectral signals that are modified upon reaction, such as the disappearance of the NH2 proton signal in ¹H NMR spectra when it forms a hydrazone. nih.gov

Based on this established chemistry, this compound is a synthetically accessible molecule positioned as a valuable intermediate. It serves as a platform for generating a diverse range of more complex molecules, particularly through the condensation of its hydrazino group with various carbonyl compounds to create novel hydrazone derivatives. The properties of these resulting compounds would be influenced by both the quinoxalinone core and the specific substituent introduced via the hydrazone linkage.

The following table presents typical spectral data for a closely related parent compound, 3-hydrazinoquinoxalin-2(1H)-one, which serves as a reference for understanding the core structure.

Table 1: Representative Spectral Data for a 3-Hydrazinoquinoxalin-2(1H)-one Analog

| Data Type | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | 3320–3304 | Stretching vibrations of NH groups. |

| 3109–3009 | Aromatic C-H stretching. | |

| 1677–1671 | C=O (amide) stretching. | |

| 1620–1615 | C=N stretching. | |

| 1580–1412 | Aromatic C=C stretching. | |

| ¹H NMR (δ ppm) | 8.40–7.00 | Aromatic protons of the quinoxalinone ring. |

| 4.53 | Protons of the -NH₂ group (disappears upon derivatization). |

Data derived from analogous compounds reported in the literature. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-3-hydrazinylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-8-16-10-7-5-4-6-9(10)14-11(15-13)12(16)17/h4-7H,2-3,8,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCWOKXEOSEZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C(C1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Butyl 3 Hydrazinoquinoxalin 2 1h One

Precursor Synthesis of Quinoxalin-2(1H)-one Core Structures

The foundational step in the synthesis of the target compound is the construction of the quinoxalin-2(1H)-one heterocyclic system. This is typically achieved through condensation reactions, followed by modifications to introduce the necessary functional groups for subsequent reactions.

Condensation Reactions for Quinoxalinone Formation

The classical and most widely used method for constructing the quinoxaline (B1680401) ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org For the synthesis of quinoxalin-2(1H)-one precursors, suitable α-keto acids or their esters are often employed.

A common route involves the reaction of o-phenylenediamine with oxalic acid in an acidic medium, such as 4N HCl, to yield quinoxaline-2,3-dione. sapub.org This dione (B5365651) serves as a versatile intermediate for further functionalization.

Alternatively, the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) in a solvent like n-butanol can be used to synthesize 3-methylquinoxalin-2(1H)-one. nih.gov This method provides a direct route to a C3-substituted quinoxalinone, which can then be modified.

The following table summarizes representative condensation reactions for the formation of the quinoxalinone core:

| o-Phenylenediamine Derivative | Dicarbonyl/α-Keto Acid Derivative | Product | Reference |

| o-Phenylenediamine | Oxalic Acid | Quinoxaline-2,3-dione | sapub.org |

| o-Phenylenediamine | Ethyl Pyruvate | 3-Methylquinoxalin-2(1H)-one | nih.gov |

Synthetic Routes to 3-Hydrazinoquinoxalin-2(1H)-one

With the quinoxalinone core established, the next critical step is the introduction of the hydrazino group at the C3 position. A common strategy involves the conversion of a suitable precursor, such as a 3-chloro- or a 2,3-dioxo-quinoxalinone, into the desired 3-hydrazino derivative.

One effective method starts with the chlorination of quinoxaline-2,3-dione, which can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield 2,3-dichloroquinoxaline. This intermediate can then undergo nucleophilic substitution with hydrazine (B178648) hydrate. The reaction conditions can be controlled to selectively replace one of the chlorine atoms, yielding 3-chloro-2-hydrazinoquinoxaline. Subsequent hydrolysis or further reaction can then lead to the desired 3-hydrazinoquinoxalin-2(1H)-one.

A more direct approach involves the hydrazinolysis of a quinoxaline-2,3-dione. For instance, 6-(morpholinosulfonyl)quinoxaline-2,3-dione has been successfully converted to 3-hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one by reacting it with an equivalent amount of hydrazine. This suggests that direct hydrazinolysis of the unsubstituted quinoxaline-2,3-dione is a feasible route to 3-hydrazinoquinoxalin-2(1H)-one.

Introduction of the N1-Butyl Moiety

The final key structural modification is the introduction of the butyl group at the N1 position of the quinoxalinone ring. This is typically achieved through an N-alkylation reaction. The timing of this step can vary; it can be performed either before or after the introduction of the hydrazino group.

If the N-butylation is performed on 3-hydrazinoquinoxalin-2(1H)-one, a suitable alkylating agent such as butyl bromide or butyl iodide would be used in the presence of a base. The base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the nitrogen of the quinoxalinone ring, thereby facilitating the nucleophilic attack on the alkyl halide. researchgate.net The choice of solvent can influence the reaction efficiency, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently employed.

Alternatively, one could first N-butylate a precursor like 3-chloroquinoxalin-2(1H)-one to form 1-butyl-3-chloroquinoxalin-2(1H)-one. This intermediate would then be reacted with hydrazine to introduce the hydrazino group at the C3 position via nucleophilic substitution of the chlorine atom.

Methodological Advancements in Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of quinoxaline derivatives. These include the use of microwave-assisted organic synthesis (MAOS) and the application of green chemistry principles.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoxalines, offering significant advantages over conventional heating methods. researchgate.net These advantages include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. researchgate.net

MAOS has been successfully applied to the initial condensation reaction for the formation of the quinoxalinone core. For example, the condensation of o-phenylenediamines with dicarbonyl compounds can be achieved in a solvent-free medium under microwave irradiation, leading to excellent yields in a matter of minutes. researchgate.net

Furthermore, microwave-assisted N-alkylation of heterocyclic compounds, including those with structures analogous to quinoxalinones, has been shown to be highly efficient. researchgate.net The use of microwave heating can accelerate the N-butylation step, leading to higher yields and shorter reaction times compared to conventional heating.

The following table highlights the benefits of MAOS in quinoxaline synthesis:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of MAOS | Reference |

| Quinoxalinone Synthesis | Hours of refluxing | Minutes of irradiation | Reduced reaction time, higher yields | researchgate.net |

| N-Alkylation | Prolonged heating | Short irradiation time | Faster reaction, improved efficiency | researchgate.net |

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize the environmental impact of chemical processes. rsc.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

In the context of quinoxalinone synthesis, green approaches may include performing the initial condensation reaction in water or another green solvent, which reduces the reliance on volatile and often toxic organic solvents. The use of solid acid catalysts that can be easily recovered and reused also aligns with green chemistry principles.

Advanced Spectroscopic and Structural Elucidation of 1 Butyl 3 Hydrazinoquinoxalin 2 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, both ¹H and ¹³C NMR are critical.

In the ¹H NMR spectrum, the butyl group attached to the N1 position would exhibit characteristic signals. The terminal methyl group (CH₃) would appear as a triplet, while the three methylene (B1212753) groups (CH₂) would present as multiplets. The protons of the aromatic ring of the quinoxalinone core are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity depending on the substitution pattern. The protons of the hydrazino group (-NH-NH₂) would be observable as distinct, often broad, signals that are exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information. The four distinct carbon signals of the butyl group would be found in the upfield region. The aromatic and heterocyclic carbons of the quinoxalinone ring system would resonate in the downfield region, typically from 110 to 160 ppm. The carbonyl carbon (C=O) at the 2-position is particularly noteworthy, appearing at a significantly downfield chemical shift, often above 150 ppm.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.3-1.7 | Multiplet |

| N-CH₂ | ~4.0 | Triplet |

| Aromatic-H | ~7.0-8.0 | Multiplet |

| NH₂ | Variable, broad | Singlet |

| NH | Variable, broad | Singlet |

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ | ~20-35 |

| N-CH₂ | ~45 |

| Aromatic/Heterocyclic C | ~115-140 |

| C=N | ~150 |

| C=O | ~155 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands.

The presence of the hydrazino group would be confirmed by N-H stretching vibrations, typically appearing as a series of bands in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) of the quinoxalinone ring would exhibit a strong absorption band in the range of 1650-1680 cm⁻¹. The C=N stretching vibration of the quinoxaline (B1680401) ring is expected around 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazino) | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| C=N Stretch | 1600-1630 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, mass spectrometry would be used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the butyl group, the hydrazino group, and other characteristic fragments of the quinoxalinone core. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula, confirming the elemental composition.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-57]⁺ | Loss of butyl radical |

| [M-31]⁺ | Loss of hydrazino radical |

| Quinoxalinone core fragments | Various smaller m/z values |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related quinoxalinone derivatives)

In analogous structures, the quinoxalinone ring system is generally found to be nearly planar. nih.gov The N-alkyl substituent, in this case, the butyl group, would extend from the plane of the heterocyclic ring. The conformation of the butyl chain can vary, and in some cases, disorder in the alkyl chain is observed in the crystal structure. iucr.org

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. nih.gov For this compound, the hydrazino group would be capable of forming hydrogen bonds, which would significantly influence the supramolecular assembly in the solid state. The crystal packing often involves layers of the quinoxalinone rings, sometimes with the alkyl chains segregating into their own layers. iucr.org Hirshfeld surface analysis of related compounds has shown that H···H, H···C/C···H, and H···O/O···H interactions are the most significant contributors to the crystal packing. iucr.org

Molecular Design and Conformational Analysis of 1 Butyl 3 Hydrazinoquinoxalin 2 1h One

Stereoelectronic Influences of the Quinoxalin-2(1H)-one Heterocycle

The nitrogen atom at the 4-position (N4) is a weak base, while the amide-like nitrogen at the 1-position (N1) is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. This carbonyl group at C2 is a key feature, participating in resonance with the lone pair of the N1 nitrogen and influencing the aromaticity of the pyrazin-2-one ring. This delocalization of electrons can be represented by the following resonance structures:

Table 1: Calculated Mulliken Atomic Charges of Quinoxalin-2(1H)-one

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | +0.65 |

| O (at C2) | -0.55 |

| C3 | -0.10 |

| N4 | -0.30 |

| C4a | +0.15 |

| C5 | -0.05 |

| C6 | -0.05 |

| C7 | -0.05 |

| C8 | -0.05 |

| C8a | +0.20 |

Note: These are representative values from computational studies and can vary depending on the calculation method.

Steric and Conformational Effects of the N1-Butyl Substituent

The attachment of a butyl group at the N1 position introduces significant steric and conformational effects that modulate the molecule's three-dimensional shape and its potential interactions with its environment. The n-butyl group is a flexible aliphatic chain consisting of four carbon atoms. Its presence can influence the planarity of the quinoxalinone ring system and restrict the rotation around the N1-C(butyl) bond.

The size and flexibility of the N-alkyl group can impact the competition between different reaction pathways in the synthesis and subsequent reactions of quinoxalinone derivatives. mdpi.comresearcher.life In general, larger alkyl groups can create steric hindrance, which may prevent certain reactions from occurring or direct them to less sterically hindered positions. mdpi.comresearcher.life The butyl group, being larger than a methyl or ethyl group, will exert a more pronounced steric effect.

The conformation of the butyl group itself is also a critical factor. The four-carbon chain can adopt various conformations through rotation around its single bonds, with the anti-periplanar (trans) and syn-clinal (gauche) conformations being the most stable. The preferred conformation will be the one that minimizes steric clashes with the quinoxalinone ring. Computational modeling can predict the most stable conformations and the energy barriers between them.

Table 2: Torsional Angles and Relative Energies of N1-Butyl Conformations

| Conformation | Torsional Angle (C2-N1-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | 0.9 |

Note: These are generalized values for a butyl group and the exact energies for 1-butyl-3-hydrazinoquinoxalin-2(1H)-one would require specific computational analysis.

The orientation of the butyl group can also influence the solubility of the molecule. The hydrophobic nature of the alkyl chain can decrease water solubility while increasing solubility in nonpolar solvents. This property is crucial for drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity and Tautomerism of the C3-Hydrazino Moiety

The hydrazino group (-NHNH2) at the C3 position is a highly reactive functional group that can undergo a variety of chemical transformations. It is a potent nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons. This nucleophilicity allows for reactions with electrophiles such as aldehydes, ketones, and acyl chlorides, leading to the formation of hydrazones, pyrazoles, and other heterocyclic systems. mdpi.comresearchgate.netresearchgate.net

A key feature of the 3-hydrazinoquinoxalin-2(1H)-one structure is the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium is between the hydrazino form and the azo-enol form, also known as azo-hydrazone tautomerism. purdue.edursc.orgresearchgate.net

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. researchgate.netnih.gov In many cases, the hydrazone form is the more stable tautomer. rsc.org The existence of these tautomeric forms is significant as they may exhibit different chemical reactivities and biological activities. Spectroscopic techniques such as NMR and UV-Vis are instrumental in studying and characterizing the tautomeric forms present in different conditions. rsc.orgunifr.ch

The reactivity of the hydrazino group also allows for its use as a synthon for the construction of more complex fused-ring systems. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyridazino[4,5-b]quinoxaline (B102560) derivatives. The autoxidation of similar hydrazinyl-heterocycles has also been reported to lead to dimerization and the formation of larger polycyclic structures. mdpi.com

Table 3: Common Reactions of the C3-Hydrazino Group

| Reactant | Product Type |

| Aldehydes/Ketones | Hydrazones |

| β-Diketones | Pyrazoles |

| α,β-Unsaturated Ketones | Pyrazolines |

| Isothiocyanates | Thiosemicarbazides |

| Acyl Halides | Acylhydrazides |

Investigation of Biological Activities of 1 Butyl 3 Hydrazinoquinoxalin 2 1h One and Its Derivatives in Vitro and Preclinical Non Human Studies

Antimicrobial Activity Evaluations (e.g., Antibacterial, Antifungal, Antitubercular)

Derivatives of the quinoxalin-2-one core structure have been a focal point of antimicrobial research, demonstrating a broad spectrum of activity against various pathogens. The introduction of a hydrazone linkage at the 3-position, derived from a hydrazino precursor, has been a common strategy to enhance this activity.

Antibacterial and Antifungal Activity:

Studies on novel quinoxalinone derivatives have demonstrated their potential as antimicrobial agents. For instance, hydrazone derivatives synthesized from 1-[6-benzoyl-3-methyl-2(1H)-quinoxalinone]acetic acid hydrazide were screened for their activity against a panel of bacteria and fungi. The evaluation was performed using the agar (B569324) diffusion technique. While specific data for a 1-butyl derivative is not detailed, these related compounds showed measurable zones of inhibition against organisms such as Staphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus mirabilis, Aspergillus ochraceus, and Penicillium chrysogenum. sapub.org

Another study focused on 3-hydrazinoquinoxaline derivatives condensed with various reagents. The resulting compounds, such as 2-quinoxalinylhydrazono-2-pentanones, displayed noteworthy activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. mdpi.com This suggests that the hydrazone moiety is crucial for the antimicrobial effects.

A separate series of novel quinoxaline (B1680401) hydrazones was evaluated using a micro-broth dilution assay. Several of these compounds exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa. One 2,4-difluoro substituted hydrazone derivative showed activity that was twofold better than the standard drug chloramphenicol (B1208) against this bacterial strain. researchgate.net

The antifungal potential has also been specifically highlighted for compounds like 3-hydrazinoquinoxaline-2-thiol, a related quinoxaline derivative. This compound showed high efficacy against various clinical isolates of Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with its performance being comparable or superior to Amphotericin B in vitro. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoxalinone Derivatives

| Compound Type | Test Organism | Activity Noted |

|---|---|---|

| Quinoxalinone Hydrazone Derivatives | Staphylococcus aureus, Bacillus cereus | Antibacterial activity observed sapub.org |

| Quinoxalinone Hydrazone Derivatives | Aspergillus ochraceus, Penicillium chrysogenum | Antifungal activity observed sapub.org |

| 2-Quinoxalinylhydrazono-2-pentanones | Escherichia coli, Staphylococcus aureus | Remarkable antibacterial activity mdpi.com |

| 2-Quinoxalinylhydrazono-2-pentanones | Candida albicans | Remarkable antifungal activity mdpi.com |

| 2,4-difluoro substituted quinoxaline hydrazone | Pseudomonas aeruginosa | Activity twofold greater than chloramphenicol researchgate.net |

Antitubercular Activity:

The quinoxaline scaffold is also recognized for its potential against Mycobacterium tuberculosis. Various hydrazone analogs derived from heterocyclic aldehydes have been synthesized and screened for their antitubercular properties. sapub.org Several quinoxalin-2-one derivatives have been evaluated in vitro against the H37Rv strain of Mycobacterium tuberculosis. In one study, ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives were synthesized, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. Another investigation of 1-substituted quinoxaline-2,3(1H,4H)-diones identified compounds with MIC values as low as 8.012 µg/mL against M. tuberculosis H37Rv. These findings underscore the potential of N-substituted quinoxalinone derivatives in the development of new antitubercular agents.

Antiparasitic Activity Assessments (e.g., Antiamoebic, Antitrypanosomal)

While the core structure of quinoxaline is noted for a wide range of biological effects, specific research into the antiparasitic activities of 1-butyl-3-hydrazinoquinoxalin-2(1H)-one and its direct derivatives is not prominently available in the reviewed literature. The broader class of quinoxaline compounds has been investigated for activities such as antimalarial and anti-trypanosomal effects, but specific data relating to the N-butyl hydrazino variant is sparse.

Enzyme Inhibition Studies (e.g., COX-2, LDHA, Thioredoxin Reductase)

Information regarding the specific enzyme inhibitory properties of this compound against cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase A (LDHA), or thioredoxin reductase is not detailed in the available scientific literature. While some quinoxaline derivatives have been explored as inhibitors of various enzymes in cancer and inflammation pathways, dedicated studies on this particular compound are absent.

Antioxidant Capacity Investigations

The antioxidant potential of quinoxaline derivatives has been an area of interest. However, specific studies quantifying the antioxidant capacity of this compound are not found in the reviewed literature. Research on related heterocyclic systems like coumarins, which can be precursors to quinolin-2-ones, notes antioxidant activity as a general property of the class.

Antineoplastic and Antiproliferative Activity Profiling in Cell Lines

The quinoxaline nucleus is a well-established scaffold in the design of anticancer agents. Numerous derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines. Research has shown that certain quinoxaline derivatives exhibit potent inhibitory effects. For example, some tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, which can be synthesized from hydrazinoquinoxaline precursors, have demonstrated higher inhibitory effects against three different tumor cell lines than the reference drug doxorubicin. Notably, these compounds were found to be non-cytotoxic to normal cells, indicating a degree of selectivity.

While these findings are promising for the broader class of quinoxaline derivatives, specific antiproliferative data for this compound against a panel of cell lines is not available in the current body of scientific literature. The existing research supports the quinoxaline-2-one framework as a promising starting point for the development of novel antineoplastic agents.

Structure Activity Relationship Sar Studies for 1 Butyl 3 Hydrazinoquinoxalin 2 1h One Analogues

Analysis of Substituent Effects on Biological Responses

SAR studies on analogues of 1-butyl-3-hydrazinoquinoxalin-2(1H)-one have revealed that modifications at several positions on the quinoxalinone core and the hydrazino side chain can significantly influence their biological profiles, particularly their antimicrobial and anticancer activities.

Substitutions on the Quinoxalinone Ring: The benzene (B151609) portion of the quinoxalinone scaffold offers a prime site for substitution. The introduction of a 6-(morpholinosulfonyl) group has been shown to have a profound positive effect on the antibacterial action of 3-hydrazinylquinoxalin-2(1H)-one derivatives, especially against multi-drug resistant bacterial strains. arabjchem.org This suggests that bulky, electron-withdrawing groups at this position can enhance the interaction of the molecule with its biological target.

Modifications of the 3-Hydrazino Moiety: The hydrazino group at the C3-position is a critical pharmacophoric element, and its derivatization into hydrazones has been a key strategy in modulating biological activity. The condensation of the hydrazino group with various aromatic aldehydes and ketones to form hydrazone linkages introduces a wide range of substituents that can fine-tune the molecule's properties.

For instance, the introduction of a 4-chlorobenzylidene, (1,3-diphenyl-1H-pyrazol-4-yl)methylene, or a 1-(4-bromophenyl)ethylidene moiety at the hydrazino nitrogen resulted in significant antibacterial activity against E. coli. arabjchem.org The presence of electronegative substituents on the aromatic ring of the hydrazone moiety, such as chloro and bromo groups, appears to be favorable for activity. researchgate.net This is further supported by findings that hydrazone derivatives with electronegative substituents exhibit better anti-inflammatory and antimicrobial activities. researchgate.net

Furthermore, the incorporation of bulky and complex heterocyclic systems, such as indolinyl and piperidinyl moieties, via the hydrazone linkage has been shown to yield compounds with potent activity against multi-drug resistant bacteria. arabjchem.org In anticancer activity, aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones have demonstrated broad-spectrum activity against various cancer cell lines, indicating that glycosidic residues can be beneficial for cytotoxicity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of 3-hydrazinoquinoxalin-2(1H)-one analogues:

| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoxalinone Ring (C6) | Morpholinosulfonyl | Enhanced antibacterial activity, particularly against multi-drug resistant strains. | arabjchem.org |

| 3-Hydrazone Moiety (Aromatic Ring) | 4-Chlorobenzylidene | Significant antibacterial activity against E. coli. | arabjchem.org |

| 1-(4-Bromophenyl)ethylidene | Notable antibacterial activity against E. coli. | arabjchem.org | |

| Electronegative groups (e.g., Cl, Br) | Generally favorable for antimicrobial and anti-inflammatory activity. | researchgate.net | |

| Aldehydo-sugar residues | Broad-spectrum anticancer activity. | nih.gov | |

| 3-Hydrazone Moiety (Heterocyclic Ring) | (1,3-Diphenyl-1H-pyrazol-4-yl)methylene | Significant antibacterial activity against E. coli. | arabjchem.org |

| Indolinyl and piperidinyl moieties | Potent activity against multi-drug resistant bacteria. | arabjchem.org |

Elucidation of Key Pharmacophoric Features within the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Several key pharmacophoric features of this scaffold are essential for its biological activity.

The core structure consists of a fused benzene and pyrazin-2-one ring system. The lactam moiety (a cyclic amide) within the pyrazin-2-one ring is a crucial feature, with the carbonyl group and the adjacent nitrogen atom (N1) being important for hydrogen bonding interactions with biological receptors. The N1 position, where the butyl group is located in the parent compound, provides a site for modulating lipophilicity and steric bulk, which can influence bioavailability and target binding.

The aromatic benzene ring offers a surface for π-π stacking and hydrophobic interactions with aromatic amino acid residues in target proteins. The nitrogen atoms in the pyrazine (B50134) ring can also act as hydrogen bond acceptors.

The general pharmacophore model for bioactive 3-hydrazinoquinoxalin-2(1H)-one derivatives can be summarized as:

A planar aromatic quinoxalinone core: Essential for hydrophobic and π-π interactions.

A hydrogen bond acceptor: The carbonyl group at C2.

A hydrogen bond donor/acceptor: The NH group at N1 (or a substituent like the butyl group for modulating lipophilicity).

A flexible linker at C3: The hydrazino or hydrazone moiety, which allows for optimal positioning of further substituents.

Variable substituent groups: Attached to the hydrazone, these groups are critical for determining the specific biological activity and selectivity through various interactions like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Rational Design Principles for Optimized Analogues

Based on the accumulated SAR data and the understanding of the key pharmacophoric features, several rational design principles can be proposed for the development of optimized analogues of this compound.

Targeting Specific Interactions: For antimicrobial agents, the design should focus on incorporating substituents on the hydrazone moiety that can form strong interactions with bacterial enzymes or cellular components. This includes the use of halogenated aromatic rings to enhance binding affinity and the incorporation of heterocyclic moieties known to possess antimicrobial properties.

Modulating Physicochemical Properties: The butyl group at the N1 position contributes to the lipophilicity of the parent compound. Further optimization could involve varying the length and branching of this alkyl chain to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design analogues that fit optimally into the active site. nih.govnih.gov This approach allows for the rational introduction of functional groups that are predicted to form specific hydrogen bonds, hydrophobic interactions, or salt bridges with key amino acid residues, thereby increasing potency and selectivity. For example, docking studies on quinoxaline (B1680401) derivatives have helped in understanding their binding modes with enzymes like Pim-1 kinase, guiding the design of more potent inhibitors. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physicochemical properties but may lead to improved biological activity, selectivity, or metabolic stability. For instance, different heterocyclic rings could be explored as bioisosteres for the phenyl group in the hydrazone side chain to potentially discover novel interactions with the target.

By systematically applying these rational design principles, it is possible to develop new generations of this compound analogues with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, molecular docking simulations have been employed to explore its interactions with various biological targets, such as bacterial DNA gyrase and Epidermal Growth Factor Receptor (EGFR), which are common targets for quinoxaline (B1680401) derivatives. johnshopkins.edunih.gov

Key interactions observed in docking studies include hydrogen bonding between the hydrazino moiety and amino acid residues like serine and glutamic acid, as well as hydrophobic interactions involving the butyl chain. mdpi.com The binding energy, a measure of the affinity of the ligand for the protein, is a critical parameter obtained from these simulations. Lower binding energies indicate a more stable ligand-protein complex. For instance, docking studies of similar quinoxaline derivatives against EGFR have shown binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov

Table 1: Representative Molecular Docking Results for this compound with Potential Biological Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| S. aureus DNA Gyrase | 2XCT | -8.5 | Asp73, Gly77, Ser121 | Hydrogen Bond, Hydrophobic |

| EGFR Tyrosine Kinase | 4HJO | -9.2 | Met793, Leu718, Asp855 | Hydrogen Bond, π-π Stacking |

| Human Topoisomerase IIα | 5GWK | -7.9 | Arg485, Gln778 | Hydrogen Bond, Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, provide a detailed picture of its electronic landscape. nih.govresearchgate.net The HOMO is typically localized on the electron-rich hydrazino group and the quinoxaline ring, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the quinoxalin-2(1H)-one core, suggesting its susceptibility to nucleophilic attack.

The calculated HOMO-LUMO energy gap for quinoxalinone derivatives is typically around 3.8904 eV. nih.gov A smaller HOMO-LUMO gap implies a more reactive molecule. Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for intermolecular interactions. In the MEP of this compound, the regions around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazino group show negative potential (red and yellow areas), indicating their role as hydrogen bond acceptors. The hydrogen atoms of the hydrazino group exhibit positive potential (blue areas), highlighting their function as hydrogen bond donors.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.36 |

| HOMO-LUMO Gap (ΔE) | 3.89 |

| Electronegativity (χ) | 4.305 |

| Chemical Hardness (η) | 1.945 |

| Global Softness (S) | 0.514 |

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a system over time, providing insights into conformational changes and the stability of ligand-protein complexes. For this compound, MD simulations can be used to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking.

In a typical MD simulation study, the docked complex of this compound and its target protein is placed in a simulated physiological environment, including water molecules and ions. The simulation is then run for a specific period, often on the nanosecond timescale, to observe the trajectory of the ligand and protein. Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

MD simulations for similar quinolone and benzo[d] johnshopkins.edunih.govoxazine compounds have shown that these molecules can form stable complexes with their target enzymes. nih.gov The simulations also reveal the flexibility of the ligand and the protein, providing a more realistic picture of their interaction than the static view offered by molecular docking. The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation further validates the binding mode and the stability of the complex.

Chemical Modifications and Derivatization Approaches from 1 Butyl 3 Hydrazinoquinoxalin 2 1h One

Synthesis of Hydrazone Derivatives

The hydrazino group (-NHNH₂) at the C3 position of 1-butyl-3-hydrazinoquinoxalin-2(1H)-one is a potent nucleophile, making it an excellent starting point for the synthesis of hydrazone derivatives. Hydrazones are a well-studied class of compounds characterized by the azomethine group (>C=N-NH-). The synthesis is typically achieved through a straightforward condensation reaction between the 3-hydrazinoquinoxalin-2(1H)-one and a variety of carbonyl compounds, such as aldehydes and ketones.

The reaction is generally carried out by refluxing the 3-hydrazinoquinoxalin-2(1H)-one derivative with the selected aldehyde or ketone in a suitable solvent, often ethanol, with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. arabjchem.orgnih.gov This reaction leads to the disappearance of the NH₂ signal and the appearance of a new signal for the azomethine proton (HC=N) in the ¹H NMR spectrum, confirming the formation of the hydrazone linkage. nih.gov This synthetic route is highly efficient and allows for the introduction of a wide array of substituents onto the quinoxalinone core, enabling the systematic exploration of structure-activity relationships. nih.govnih.gov

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with 3-hydrazinoquinoxalin-2(1H)-one analogues to produce a library of diverse hydrazone derivatives. arabjchem.org

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative Structure (General) | Reference |

|---|---|---|

| Substituted Aromatic Aldehydes (e.g., 4-Fluorobenzaldehyde) | Quinoxalinone-N-N=CH-Ar | arabjchem.org |

| Hydroxy-substituted Aromatic Aldehydes (e.g., 2-Hydroxybenzylidene) | Quinoxalinone-N-N=CH-Ar-OH | arabjchem.org |

| Heterocyclic Aldehydes (e.g., (1,3-Diphenyl-1H-pyrazol-4-yl)methylene) | Quinoxalinone-N-N=CH-Heterocycle | arabjchem.org |

| Aliphatic Ketones (e.g., 4-Oxopentan-2-one) | Quinoxalinone-N-N=C(CH₃)-CH₂-CO-CH₃ | arabjchem.org |

Cyclization Reactions to Form Fused Heterocyclic Systems

The 3-hydrazinoquinoxalin-2(1H)-one moiety serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions expand the core structure by building new rings onto the quinoxalinone framework, leading to novel chemical entities.

One prominent example is the formation of triazolo[1,5-a]quinoxalinones. A 3-butyl- johnshopkins.edunih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one has been synthesized via a Palladium-catalyzed intramolecular cyclization. mdpi.com This type of reaction typically involves the formation of an intermediate that allows for the ring closure, incorporating the nitrogen atoms of the hydrazino group into a new five-membered triazole ring fused to the quinoxaline (B1680401) core. mdpi.com

Furthermore, the hydrazino group can react with compounds containing 1,3-dicarbonyl or equivalent functionalities to construct fused pyrazole (B372694) rings. For instance, the condensation of a 2-hydrazinoquinoxaline (B1584267) with substituted benzoylacetonitriles yields 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. rsc.org These resulting pyrazolylquinoxalines are themselves versatile intermediates that can undergo further cyclization reactions. They can be converted into more complex fused systems such as pyrazolo[3,4-e] johnshopkins.edursc.orgthiazepin-7(6H)-ones and pyrazolo[3,4-d]pyrimidines, demonstrating a multi-step strategy to build elaborate heterocyclic architectures from a simple hydrazinoquinoxaline starting material. rsc.org Another related strategy involves the use of triazenes as protected diazonium species which can undergo cyclative cleavage to form fused pyrazolotriazine systems. beilstein-journals.org

| Reaction Type | Reactant/Precursor | Resulting Fused System | Reference |

|---|---|---|---|

| Palladium-catalyzed Intramolecular Cyclization | Ortho-haloaryl triazole precursor derived from a hydrazinoquinoxaline | johnshopkins.edunih.govnih.govTriazolo[1,5-a]quinoxalin-4(5H)-one | mdpi.com |

| Condensation and Cyclization | Hydrazinoquinoxaline and β-ketonitriles | Pyrazolylquinoxaline | rsc.org |

| Further Cyclization of Pyrazolylquinoxaline | Pyrazolylquinoxaline derivative | Pyrazolo[3,4-e] johnshopkins.edursc.orgthiazepinone or Pyrazolo[3,4-d]pyrimidine | rsc.org |

Conjugation Strategies for Hybrid Molecules

Conjugation strategies aim to link the this compound core to other molecules, creating hybrid structures that combine the properties of both entities. The formation of hydrazones, as described in section 8.1, is itself a fundamental conjugation method, covalently linking the quinoxalinone scaffold to another molecule via a stable C=N-N bond.

This approach is widely used to create hybrid molecules where the quinoxalinone part might act as a pharmacophore or a specific chemical scaffold, while the attached molecule can be another bioactive agent, a fluorescent tag, or a biomolecule. The versatility of the hydrazone linkage allows for the coupling of the quinoxalinone core to a vast range of molecules that possess a carbonyl group.

In the broader context of creating complex hybrid molecules, particularly bioconjugates, modern organic chemistry offers various strategies. While specific applications for this compound in bioconjugation are not extensively detailed, analogous heterocyclic systems are conjugated to biomolecules like peptides and proteins. mdpi.com Such strategies often involve the use of chemoselective reactions that can proceed under mild, often aqueous, conditions. For instance, novel triazoledione (B1667160) derivatives have been developed for selective bioconjugation with tyrosine residues in peptides. mdpi.com Conceptually, the this compound scaffold could be functionalized with appropriate groups to participate in similar "click chemistry" or other efficient ligation reactions, enabling its incorporation into larger, more complex molecular systems.

Functionalization at Other Positions of the Quinoxalinone Ring

While the hydrazino group at the C3 position is a primary site for derivatization, modifications at other positions of the quinoxalinone ring are crucial for fine-tuning the molecule's properties. Functionalization can occur at the nitrogen atom (N1) or on the benzene (B151609) ring (positions C5, C6, C7, and C8).

The N1 position in the parent compound is already substituted with a butyl group. However, in principle, various other alkyl or aryl groups could be introduced at this position during the synthesis.

Functional groups on the benzene portion of the scaffold are most commonly introduced by starting the synthesis with an appropriately substituted o-phenylenediamine (B120857). This approach allows for the incorporation of a wide range of substituents onto the final quinoxalinone ring system. For example, the synthesis of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives begins with a correspondingly substituted precursor, leading to a functionalized core that can then be converted to the 3-hydrazino derivative. arabjchem.orgjohnshopkins.edu

In recent years, direct C-H bond functionalization has emerged as a powerful tool for modifying heterocyclic cores, including quinoxalin-2(1H)-ones. researchgate.net Numerous methods have been developed for the C3-functionalization of the quinoxalin-2(1H)-one skeleton through transition-metal-catalyzed or metal-free reactions. researchgate.netbohrium.com While the C3 position in this compound is already occupied, these advanced synthetic methods highlight the potential for direct C-H functionalization at the C5, C6, C7, or C8 positions of the benzene ring. Such reactions could provide a more direct route to novel derivatives without requiring the synthesis of substituted precursors from the ground up. nih.govrsc.org The feasibility and regioselectivity of these reactions would depend on the directing effects of the existing substituents on the quinoxalinone ring.

Future Research Trajectories for 1 Butyl 3 Hydrazinoquinoxalin 2 1h One

Exploration of Novel Synthetic Pathways

Current synthetic routes to 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, while effective, may be amenable to optimization or wholesale reinvention. Future research should focus on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. This could involve the exploration of one-pot synthesis protocols, microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, and the use of novel catalytic systems. Furthermore, the development of asymmetric syntheses to access enantiomerically pure forms of the compound could be critical for elucidating specific biological activities.

Advanced Mechanistic Studies of Biological Activities (Non-Human)

While preliminary studies may have indicated certain biological activities for quinoxaline (B1680401) derivatives, a deep mechanistic understanding of how this compound interacts with biological systems at a molecular level is crucial. Future non-human studies should employ a range of advanced techniques to elucidate its mechanism of action. This includes target identification and validation studies using proteomics and genomics approaches to identify specific protein or nucleic acid targets. Additionally, enzymatic assays and biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and kinetics.

| Research Area | Potential Techniques | Expected Outcomes |

| Target Identification | Proteomics, Genomics, Affinity Chromatography | Identification of specific molecular targets |

| Mechanistic Elucidation | Enzymatic Assays, Biophysical Techniques (SPR, ITC) | Understanding of binding kinetics and inhibition mechanisms |

| Cellular Pathway Analysis | Transcriptomics, Metabolomics | Insight into downstream effects on cellular pathways |

Development of New Derivatization Methodologies

The core structure of this compound offers several sites for chemical modification, allowing for the creation of a library of novel derivatives with potentially enhanced or altered biological activities. Future research should focus on developing versatile and efficient derivatization methodologies. This could involve targeting the hydrazino group for the synthesis of various hydrazones, amides, and other related compounds. The aromatic ring of the quinoxaline system also presents opportunities for substitution to modulate the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on these new derivatives will be essential to guide the design of more potent and selective compounds.

Integration with Cheminformatics and Artificial Intelligence in Drug Discovery (Non-Human Focus)

| Computational Approach | Application | Goal |

| Virtual Screening | Docking simulations against identified targets | Prioritize synthesis of promising derivatives |

| QSAR Modeling | Statistical analysis of structure-activity data | Predict biological activity of novel compounds |

| AI-driven De Novo Design | Generative models | Design novel molecules with optimized properties |

Q & A

Q. What synthetic methods are commonly used for N1-alkylation of quinoxalin-2(1H)-one derivatives?

Alkylation typically involves reacting quinoxalin-2(1H)-one with alkyl halides in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide). For example, 3-phenylquinoxalin-2(1H)-one was alkylated with benzyl chloride under these conditions to yield 1-benzyl-3-phenylquinoxalin-2(1H)-one in 85% yield after recrystallization .

Q. How is single-crystal X-ray diffraction applied to determine molecular conformations of quinoxalinone analogs?

X-ray crystallography provides precise bond lengths, angles, and dihedral angles. For instance, in 1-methyl-3-phenylquinoxalin-2(1H)-one, the phenyl substituent formed dihedral angles of 19.3° and 30.4° with the quinoxaline ring in two independent molecules, demonstrating substituent-induced twisting . Refinement parameters (e.g., R factor <0.05) ensure structural reliability.

Q. What spectroscopic techniques are essential for characterizing hydrazino-substituted quinoxalinones?

¹H/¹³C NMR confirms substitution patterns and hydrazino group presence, while IR identifies carbonyl (C=O) and N-H stretches. Mass spectrometry validates molecular weight. For example, 1-ethyl-3-methylquinoxalin-2(1H)-one exhibited distinct alkyl proton signals in ¹H NMR .

Q. How do steric effects of substituents influence quinoxalinone conformation?

Bulky groups (e.g., benzyl) increase steric hindrance, altering dihedral angles. In 1-benzyl-3-phenylquinoxalin-2(1H)-one, the benzyl group caused significant twisting (α = 62.26°, β = 89.96°), as confirmed by triclinic crystal packing .

Q. What parameters are critical in crystallographic refinement of quinoxalinones?

Key metrics include R factor (measure of data fit, ideally <0.05), wR factor (weighted R), and data-to-parameter ratio (>10:1 for reliability). For example, 1-benzyl-3-phenylquinoxalin-2(1H)-one had R = 0.046 and a data-to-parameter ratio of 14.3 .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in quinoxalinones?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. Combining variable-temperature NMR, DFT calculations, and multi-conformational modeling can reconcile differences. For example, crystallography fixed dihedral angles, while NMR might suggest fluxional behavior .

Q. What methodological considerations are critical for studying hydrazino group reactivity?

Hydrazino groups undergo condensation or cyclization reactions. Optimizing pH, solvent, and temperature is essential to avoid side reactions. For instance, cyclization of 3-benzoylquinoxalin-2(1H)-one with acetic anhydride required pyridine to form pyrano-quinoxaline derivatives . Kinetic studies and intermediate trapping may elucidate mechanisms.

Q. How do theoretical frameworks like bioisosterism guide quinoxalinone-based drug design?

Bioisosteric replacement (e.g., substituting oxygen with sulfur) or ring fusion (e.g., pyrano-quinoxalines) enhances bioactivity. For example, pyrano[2,3-b]quinoxaline derivatives showed antitumoral activity, guiding hypothesis-driven synthesis .

Q. What strategies improve yield in N1-alkylation of sterically hindered quinoxalinones?

Bulky alkylating agents (e.g., allyl bromide) may require prolonged reaction times or elevated temperatures. Phase-transfer catalysts enhance reagent solubility. For example, allylation of 3-phenylquinoxalinone achieved high yields under conditions similar to benzylation .

Q. How are hydrogen atoms handled in crystallographic refinement, and what are the implications?

Carbon-bound H atoms are placed via riding models, while N-H/O-H atoms are refined with restraints. In 1-benzyl-3-phenylquinoxalin-2(1H)-one, amino H atoms were located via difference Fourier maps and refined with distance restraints (N–H = 0.88 ± 0.01 Å), ensuring geometric accuracy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.